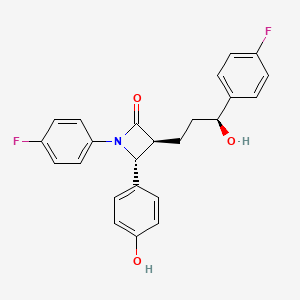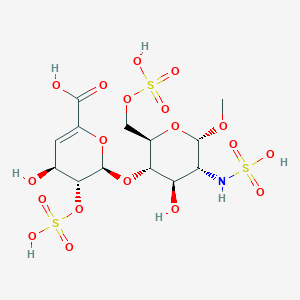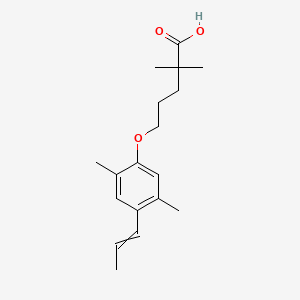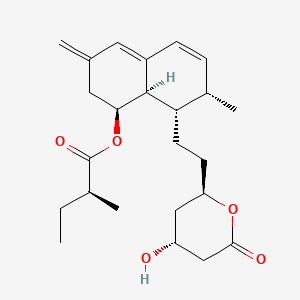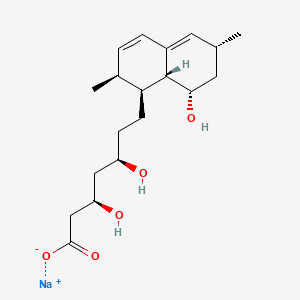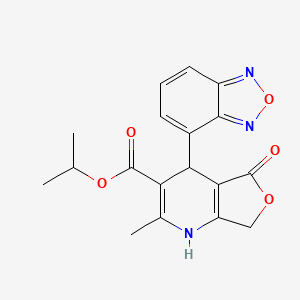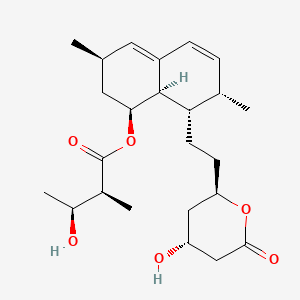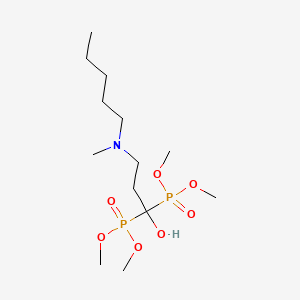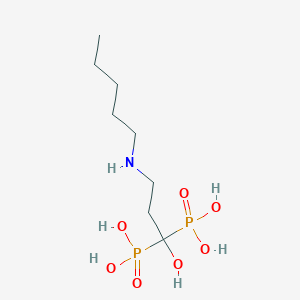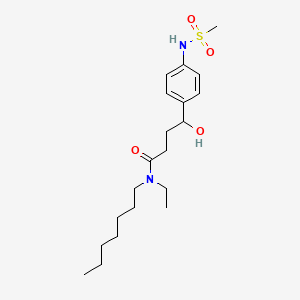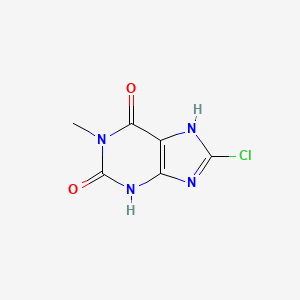
8-クロロ-1-メチル-2,3,6,7-テトラヒドロ-1H-プリン-2,6-ジオン
概要
説明
8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C6H5ClN4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry and medicine .
科学的研究の応用
8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various purine derivatives.
Biology: This compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
作用機序
Target of Action
The primary targets of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are the adenosine receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and regulation of heart rate.
Mode of Action
The compound interacts with its targets by acting as an antagonist . This means it binds to the adenosine receptors and blocks their activity, preventing the normal function of these receptors.
Biochemical Pathways
The antagonistic activity of this compound affects the adenosine signaling pathway . This can lead to downstream effects such as altered neurotransmission and changes in heart rate.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. For instance, in the nervous system, blocking adenosine receptors could lead to changes in neurotransmission . .
生化学分析
Biochemical Properties
The biochemical properties of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are not fully understood yet. It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the function of these biomolecules .
Cellular Effects
The effects of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione on cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione within cells and tissues are complex processes. It can interact with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Disclaimer: The information provided in this article is based on the current understanding and available resources. It is advised to refer to the latest research articles and reviews for the most recent and accurate information .
準備方法
The synthesis of 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves the chlorination of 1-methylxanthine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 8-position of the purine ring. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity .
化学反応の分析
8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 8-position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
Similar compounds to 8-chloro-1-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione include:
8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound has additional methyl groups, which can affect its chemical properties and biological activities.
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Although structurally different, it shares some similar chemical reactivity and applications.
特性
IUPAC Name |
8-chloro-1-methyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O2/c1-11-4(12)2-3(10-6(11)13)9-5(7)8-2/h1H3,(H,8,9)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRIIIUEGRRBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


